[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine
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Overview
Description
[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is a heterocyclic compound that features both imidazole and pyridine rings
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific derivative and target .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine typically involves the reaction of 2-methylimidazole with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the carbon atom of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
- (2-(1H-imidazol-1-yl)pyridin-4-yl)methanamine
- (2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine
- (2-(2-Methyl-1H-imidazol-1-yl)pyridin-5-yl)methanamine
Uniqueness
[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is unique due to the specific positioning of the methyl group on the imidazole ring and the methanamine group on the pyridine ring. This unique structure allows for specific interactions with biological targets and metal ions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(2-methylimidazol-1-yl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVFJOYOZHXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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